PCI-0123

Descripción

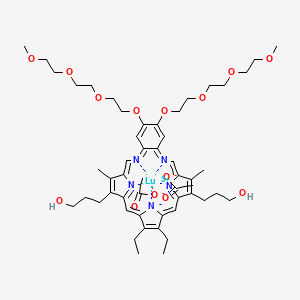

Motexafin lutecio es un compuesto de texaphyrin comercializado con el nombre de Antrin por Pharmacyclics Inc. Se utiliza principalmente como fotosensibilizador en la terapia fotodinámica para tratar afecciones de la piel y cánceres superficiales. Además, se ha probado para su uso en fotoangioplastia, que es el tratamiento fotodinámico de arterias enfermas. El motexafin lutecio se activa con luz a una longitud de onda de 732 nm, lo que permite una penetración tisular más profunda .

Propiedades

Key on ui mechanism of action |

Motexafin lutetium has the potential to combine the features of selective localization, ability to be activated by deeply penetrating far-red light, low incidence of skin photosensitization and water solubility. The product is in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis and prevention of restenosis (as Antrin). Motexafin lutetium preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects. |

|---|---|

Número CAS |

156436-90-7 |

Fórmula molecular |

C52H74LuN5O15 |

Peso molecular |

1184.1 g/mol |

Nombre IUPAC |

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium(3+);diacetate;hydrate |

InChI |

InChI=1S/C48H66N5O10.2C2H4O2.Lu.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;+3;/p-2 |

Clave InChI |

WIQKYZYFTAEWBF-UHFFFAOYSA-L |

SMILES |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3] |

SMILES canónico |

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].O.[Lu+3] |

Apariencia |

Black Solid powder |

Pureza |

>95 % (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

PCI-0123; PCI 0123; PCI0123; Lu texaphyrin; LuTex; Lutetium texaphyrin; Lutrin; Optrin; Brand name: Antrin. Pubchem: CID 9919942 |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de motexafin lutecio implica la preparación de un ligando texaphyrin seguido de la complejación con iones lutecio. El ligando texaphyrin se sintetiza a través de una serie de reacciones orgánicas, que incluyen pasos de condensación y ciclización. Los métodos de producción industrial suelen implicar técnicas de síntesis orgánica a gran escala, asegurando una alta pureza y rendimiento del producto final .

Análisis De Reacciones Químicas

Motexafin lutecio experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para producir especies reactivas de oxígeno, que son cruciales para su actividad fotodinámica.

Reducción: Las reacciones de reducción pueden alterar el estado de oxidación del ion lutecio, afectando las propiedades fotofísicas del compuesto.

Sustitución: Se pueden introducir varios sustituyentes en el ligando texaphyrin para modificar sus propiedades químicas y fotofísicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son típicamente complejos de texaphyrin modificados con propiedades fotodinámicas alteradas .

Aplicaciones Científicas De Investigación

Motexafin lutecio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como fotosensibilizador en la investigación de terapia fotodinámica, explorando su potencial para generar especies reactivas de oxígeno.

Biología: El compuesto se estudia por su capacidad para inducir apoptosis en células cancerosas mediante terapia fotodinámica.

Medicina: Los ensayos clínicos han investigado su uso en el tratamiento de varios cánceres, incluido el cáncer de próstata, el cáncer de cerebro y el cáncer de mama. También se está explorando para tratar la degeneración macular relacionada con la edad y la aterosclerosis.

Industria: Motexafin lutecio se utiliza en el desarrollo de nuevos protocolos y dispositivos de terapia fotodinámica

Mecanismo De Acción

Motexafin lutecio ejerce sus efectos a través de la terapia fotodinámica. Al activarse con luz a 732 nm, el compuesto absorbe la energía de la luz y pasa a un estado excitado. Este estado excitado genera oxígeno singlete, una forma altamente reactiva de oxígeno que induce efectos citotóxicos en las células cercanas. El compuesto se acumula preferentemente en las células tumorales debido a sus tasas metabólicas aumentadas, lo que lleva a una citotoxicidad selectiva. Los principales objetivos moleculares incluyen las membranas celulares y los componentes mitocondriales, lo que resulta en apoptosis y muerte celular .

Comparación Con Compuestos Similares

Motexafin lutecio se compara con otros fotosensibilizadores utilizados en terapia fotodinámica, como:

Fotofrina: El primer fotosensibilizador aprobado clínicamente para el tratamiento del cáncer. Tiene una longitud de onda de activación más corta y menos penetración tisular en comparación con el motexafin lutecio.

Verteporfina: Utilizado para tratar la degeneración macular. Tiene una longitud de onda de activación similar, pero una estructura química y propiedades fotofísicas diferentes.

Temoporfina: Otro fotosensibilizador de segunda generación con diferentes características de absorción y aplicaciones clínicas.

Motexafin lutecio es único debido a su capacidad de ser activado por luz rojo lejana, lo que permite una penetración tisular más profunda y una fotosensibilización cutánea reducida. Esto lo hace particularmente adecuado para tratar tumores más profundos y condiciones vasculares .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.